2-Amino-6-chloro-9-(3-deoxy-3-fluoro-beta-D-ribofuranosyl)-9H-purine

Anticancer Cytotoxicity Nucleoside Analog

2-Amino-6-chloro-9-(3-deoxy-3-fluoro-beta-D-ribofuranosyl)-9H-purine (CAS 1612192-05-8) is a purine nucleoside analogue with a 3′-deoxy-3′-fluoro modification on the ribose sugar and a 2-amino-6-chloro substitution on the purine base. It is commercially available as a nucleoside antimetabolite/analog, with reported solubility of 10 mM in DMSO and typical purity ≥95-98%.

Molecular Formula C10H11FN4O3
Molecular Weight 254.22 g/mol
Cat. No. B598136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-chloro-9-(3-deoxy-3-fluoro-beta-D-ribofuranosyl)-9H-purine
Molecular FormulaC10H11FN4O3
Molecular Weight254.22 g/mol
Structural Identifiers
InChIInChI=1S/C10H11FN4O3/c11-7-6(2-16)18-10(8(7)17)15-4-14-5-1-12-3-13-9(5)15/h1,3-4,6-8,10,16-17H,2H2/t6-,7-,8-,10-/m1/s1
InChIKeyKIAXDTYQUWFQGP-FDDDBJFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2-Amino-6-chloro-9-(3-deoxy-3-fluoro-beta-D-ribofuranosyl)-9H-purine: Key Procurement & Research Specifications


2-Amino-6-chloro-9-(3-deoxy-3-fluoro-beta-D-ribofuranosyl)-9H-purine (CAS 1612192-05-8) is a purine nucleoside analogue with a 3′-deoxy-3′-fluoro modification on the ribose sugar and a 2-amino-6-chloro substitution on the purine base [1]. It is commercially available as a nucleoside antimetabolite/analog, with reported solubility of 10 mM in DMSO and typical purity ≥95-98% [2]. The compound serves as a versatile synthetic intermediate and a research tool for probing structure-activity relationships in anticancer and antiviral drug discovery programs .

2-Amino-6-chloro-9-(3-deoxy-3-fluoro-beta-D-ribofuranosyl)-9H-purine: Critical Differentiation from Generic Analogs


Purine nucleoside analogs cannot be generically substituted due to the profound impact of minor structural modifications on biological activity, selectivity, and metabolic stability. The 3′-fluoro modification in this compound confers resistance to phosphorolysis by nucleoside phosphorylases, a common metabolic liability of unmodified nucleosides [1]. The 6-chloro substituent provides a reactive handle for further derivatization, enabling the synthesis of diverse 6-substituted analogs that would be inaccessible from the corresponding 6-oxo (guanosine) or 6-amino (adenosine) counterparts . Interchanging this compound with 3′-deoxy-3′-fluoroguanosine (CAS 123402-21-1) or 3′-fluoro-3′-deoxyadenosine (CAS 75059-22-2) would alter both the chemical reactivity at the C6 position and the hydrogen-bonding pattern in enzyme active sites, leading to unpredictable changes in target engagement and biological readouts [2].

2-Amino-6-chloro-9-(3-deoxy-3-fluoro-beta-D-ribofuranosyl)-9H-purine: Quantitative Evidence for Scientific Selection


Anticancer Cytotoxicity: Head-to-Head Comparison with 3′-Fluorinated Purine Nucleoside Analogs

In a direct head-to-head study of 23 synthesized 3′-fluorinated purine nucleosides, compound 22 (2-amino-6-chloropurine 3′-deoxy-3′-fluororiboside) demonstrated potent tumor cell growth inhibition with IC50 values of 0.5–1.0 μM against both HCT116 (colon cancer) and 143B (osteosarcoma) cell lines [1]. This activity is comparable to the most potent compounds in the series, including the protected nebularine analog 1 (IC50 0.5–1.0 μM) and protected 6-methylpurine riboside 29 (IC50 0.5–1.0 μM), and is superior to many other analogs such as compounds 3–4 (IC50 5.0–10 μM) and compounds 5–11, 13–20, 31, 33–38, and 43–46 (IC50 >10–20 μM) [2]. The reference control camptothecin showed IC50 values of 0.30 μM (HCT116) and 1.20 μM (143B) [3].

Anticancer Cytotoxicity Nucleoside Analog

Synthetic Versatility: 6-Chloro Substituent Enables Derivatization Not Possible with Guanosine Analogs

The 6-chloro substituent in compound 22 serves as a critical leaving group for nucleophilic displacement and cross-coupling reactions, enabling the synthesis of diverse 6-substituted analogs that cannot be directly accessed from the corresponding 6-oxo (guanosine) or 6-amino (adenosine) derivatives [1]. In the reported synthetic route, 2-amino-6-chloropurine was glycosylated with protected 3′-deoxy-3′-fluororibose 25 to provide key intermediate 48, which upon deprotection afforded compound 22 in 85% yield [2]. The 6-chlorine atom remained intact during the deprotection step, preserving the reactive handle for subsequent derivatization [3]. In contrast, 3′-deoxy-3′-fluoroguanosine (CAS 123402-21-1), which bears a 6-oxo group, lacks this synthetic versatility and is primarily used as a direct polymerase inhibitor (HCV NS5B IC50 = 1.8 μM) rather than as a scaffold for analog generation .

Nucleoside Synthesis 6-Substituted Purines Cross-Coupling

Solubility Profile: Defined DMSO Solubility Enables Reproducible In Vitro Experimentation

The compound has a verified solubility of 10 mM in DMSO, a critical parameter for preparing stock solutions for cell-based assays [1]. This solubility specification ensures that researchers can achieve consistent and reproducible concentrations in vitro without encountering precipitation artifacts that could confound cytotoxicity or antiviral activity measurements. In the original publication, compounds were tested against HCT116 and 143B cell lines at concentrations yielding IC50 values in the sub- to low-micromolar range (0.5–1.0 μM for compound 22), indicating that the 10 mM DMSO stock concentration is more than sufficient to cover the relevant dosing range without solvent toxicity issues [2]. While comparative solubility data for closely related analogs (e.g., 3′-deoxy-3′-fluoroguanosine or 3′-fluoro-3′-deoxyadenosine) are not reported in the same study, the explicit specification of 10 mM DMSO solubility for this compound provides a reliable benchmark for experimental planning and procurement decisions.

Solubility DMSO In Vitro Assays

2-Amino-6-chloro-9-(3-deoxy-3-fluoro-beta-D-ribofuranosyl)-9H-purine: Optimal Research Applications Based on Quantitative Evidence


Anticancer Drug Discovery: Hit Validation and Lead Optimization in Colon and Osteosarcoma Models

This compound is directly applicable as a validated hit in anticancer drug discovery programs targeting colon cancer (HCT116) and osteosarcoma (143B). With demonstrated IC50 values of 0.5–1.0 μM in both cell lines, it serves as a benchmark for evaluating new 3′-fluorinated purine nucleoside analogs [1]. Researchers can use this compound as a positive control when screening focused libraries of 6-substituted derivatives, or as a starting point for medicinal chemistry optimization to improve potency, selectivity, or pharmacokinetic properties.

Nucleoside Chemistry: Key Intermediate for Diversification via Cross-Coupling and Nucleophilic Displacement

The 6-chloro substituent makes this compound an essential synthetic intermediate for generating diverse libraries of 6-substituted 3′-fluoro purine nucleosides [1]. It is particularly suited for Suzuki-Miyaura and Stille cross-coupling reactions with aryl- or heteroaryl-boronic acids and stannanes, as well as for nucleophilic displacement with amines, thiols, and alkoxides . This enables systematic structure-activity relationship (SAR) exploration of the C6 position, a critical determinant of both anticancer potency and antiviral activity in purine nucleosides [2].

Antiviral Research: Scaffold for Developing Novel Polymerase Inhibitors

Although direct antiviral activity data for this specific compound are not yet reported, the 3′-fluoro modification is known to confer resistance to phosphorolysis and enhance metabolic stability, while the 6-chloro group provides a reactive handle for installing substituents that modulate polymerase binding [1]. Researchers can use this compound as a starting material to synthesize and evaluate novel 6-substituted analogs as potential inhibitors of viral RNA-dependent RNA polymerases (e.g., HCV NS5B, flavivirus polymerases), building on the established antiviral activity of related 3′-fluoro nucleosides such as 3′-deoxy-3′-fluoroguanosine (HCV NS5B IC50 = 1.8 μM) and 3′-fluoro-3′-deoxyadenosine (EC50 1.1–4.7 μM against TBEV, Zika, and WNV) [2].

Cellular Pharmacology: Investigating Mechanisms of Nucleoside Antimetabolite Action

With defined solubility (10 mM in DMSO) and validated cytotoxicity in HCT116 and 143B cell lines, this compound is suitable for mechanistic studies of nucleoside antimetabolite action [1]. Researchers can investigate its effects on DNA synthesis, induction of apoptosis, and cell cycle arrest, using the quantitative IC50 data (0.5–1.0 μM) to establish relevant dosing ranges . Comparative studies with less active analogs (e.g., compounds 3–4 with IC50 5.0–10 μM) can help elucidate the structural determinants of cytotoxic potency in this chemical series [2].

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